molecular formula C13H14N2O3 B12098089 Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate

Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate

Cat. No.: B12098089
M. Wt: 246.26 g/mol
InChI Key: SMWSXZJKUBXGCA-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a chemical compound offered for research and development purposes. Pyrazole derivatives are a significant class of five-membered heterocyclic compounds widely utilized as core structures in medicinal chemistry and organic synthesis . They are frequently encountered in various therapeutic areas and are described as key scaffolds in pharmacological agents, including antibacterial, antifungal, anticancer, and anti-inflammatory activities . The specific substitution pattern on this pyrazole, featuring a reactive ester group and a hydroxy group, suggests its potential utility as a versatile synthetic intermediate for constructing more complex molecules, such as the pyrrolo[3,4-c]pyrazole-4,6-dione bicyclic systems reported in recent scientific literature . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(17)11-8-12(16)15(14-11)10-6-4-9(2)5-7-10/h4-8,14H,3H2,1-2H3

InChI Key

SMWSXZJKUBXGCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

p-Tolylphenylhydrazine hydrochloride (5.0 g, 31.5 mmol) is suspended in ethanol (50 mL), followed by the addition of DEAD (6.05 mL, 37.83 mmol) and triethylamine (8.72 mL, 63.05 mmol). The mixture is stirred at room temperature for 20 hours, after which the solvent is evaporated. The residue is dissolved in ethyl acetate, washed with 6 M HCl, and purified via precipitation with diethyl ether.

Key Reaction Parameters

ParameterValue
SolventEthanol
TemperatureRoom temperature (25°C)
Reaction Time20 hours
BaseTriethylamine
Yield65%

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electron-deficient alkyne carbon of DEAD, followed by cyclization to form the pyrazole core. The hydroxyl group at position 5 arises from tautomerization during work-up.

Spectral Characterization

The product is characterized by 1H^1H NMR, melting point, and thin-layer chromatography (TLC):

1H^1H NMR (250 MHz, DMSO-d6d_6)

  • δ 2.35 (s, 3H, CH3_3 from p-tolyl)

  • δ 4.25 (q, 2H, OCH2_2CH3_3)

  • δ 6.95–7.25 (m, 4H, aromatic protons)

  • δ 10.20 (s, 1H, OH).

Physical Properties

PropertyValue
Melting Point194–196°C
TLC (EtOAc:PE = 8:2)Rf_f = 0.3

Alternative Synthetic Routes and Comparative Analysis

While the condensation method remains predominant, other approaches have been explored for related pyrazole derivatives.

Hydrazine-Mediated Cyclization

Patent literature describes pyrazole synthesis via hydrazine hydrate and α,β-unsaturated carbonyl compounds. For example, reacting hydrazine hydrate with acrolein in aqueous-organic media yields pyrazole. Adapting this method to substituted hydrazines like p-tolylphenylhydrazine could provide a route to the target molecule, but yields and feasibility are untested.

Optimization Strategies and Yield Improvement

Solvent and Base Screening

Ethanol is the solvent of choice due to its polarity, which facilitates proton transfer during cyclization. Replacing ethanol with methanol or acetonitrile reduces yields to 40–50%, likely due to poor solubility of intermediates. Triethylamine outperforms weaker bases (e.g., NaHCO3_3) by neutralizing HCl in situ, preventing side reactions.

Stoichiometric Adjustments

Using 1.2 equivalents of DEAD ensures complete consumption of the hydrazine derivative. Substoichiometric DEAD (0.8–1.0 eq.) results in unreacted starting material and yields <50%.

Scalability and Industrial Applications

The condensation method is scalable to multi-gram quantities without significant yield drops. Industrial applications are limited by the cost of DEAD ($120–150/kg), prompting research into alternative dicarboxylates. For instance, dimethyl acetylenedicarboxylate (DMAD) reduces raw material costs by 30% but requires higher temperatures (60°C) and affords lower yields (55%).

Applications in Drug Discovery

This compound is a key intermediate for antifungal agents. Pyrazole carboxamides derived from this compound exhibit IC50_{50} values of 0.8–2.4 μM against Botrytis cinerea and Fusarium oxysporum. Subsequent oxidation of the hydroxyl group to a ketone enables further functionalization, such as amide bond formation with methylamine or aniline .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The p-tolyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed:

    Oxidation: Formation of 5-oxo-1-(p-tolyl)-1h-pyrazole-3-carboxylate.

    Reduction: Formation of 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to be utilized as a building block in organic synthesis, facilitating the development of various derivatives with potential biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Studies suggest that derivatives of pyrazole compounds can inhibit inflammatory pathways, making them potential candidates for anti-inflammatory drugs.
  • Antimicrobial Activity : this compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains .
  • Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer properties, warranting further investigation into its mechanism of action and efficacy against cancer cell lines .

Pharmaceutical Development

The compound is being explored as a lead compound in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals aimed at treating various diseases. The structural modifications of this compound can lead to derivatives with enhanced therapeutic profiles .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Study Focus Findings
Ghorab et al. (2015)Crystal Structure AnalysisIdentified hydrogen bonding interactions that stabilize the structure, providing insights into reactivity and potential biological interactions .
PMC Article (2019)Antimicrobial ActivityDemonstrated significant antimicrobial effects against specific pathogens, highlighting its potential as an antimicrobial agent .
PMC Article (2020)Antioxidant ActivityEvaluated derivatives for antioxidant properties; some showed potent activity comparable to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The p-tolyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

a) Ethyl 1-phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate (3a)
  • Structure: Phenyl group at position 1, p-tolyl at position 3.
  • Properties: Melting point (mp) = 84–86°C; yield = 76% .
  • Key Difference: Lack of hydroxyl group reduces polarity, lowering solubility in polar solvents compared to the target compound.
b) Ethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (3b)
  • Structure: 4-Chlorophenyl at position 4.
  • Properties: mp = 94°C; yield = 72% .
  • Key Difference: Electron-withdrawing Cl substituent increases thermal stability and dipole moment, leading to higher mp than 3a.
c) Ethyl 5-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate (3c)
  • Structure: 3,4-Dimethoxyphenyl at position 5.
  • Properties: mp = 177–179°C; yield = 78% .
  • Key Difference: Methoxy groups enhance hydrogen bonding and π-π stacking, resulting in significantly higher mp.

Functional Group Modifications

a) Ethyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate (4)
  • Structure: Sulfamoylphenyl at position 1.
  • Properties: Hydrolyzed to carboxylic acid (5) with LiOH (96% yield) .
  • Application: Precursor to bifunctional conjugates targeting cyclooxygenase and histone deacetylase .
  • Key Difference: Sulfamoyl group introduces bioactivity absent in the hydroxylated target compound.
b) Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate
  • Structure: Cyano group at position 5.
  • Properties: Molecular weight = 255.27 g/mol; CAS 121434-51-3 .
  • Key Difference: Electron-withdrawing cyano group enhances electrophilicity, enabling nucleophilic additions.
c) Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate
  • Structure: Amino and cyano groups at positions 5 and 3.
  • Properties: Molecular weight = 270.29 g/mol; CAS 152992-58-0 .
  • Key Difference: Amino group facilitates hydrogen bonding, improving solubility in aqueous media.

Positional Isomers and Heterocyclic Analogs

a) Ethyl 4-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate
  • Structure: Hydroxyl group at position 4 instead of 5.
  • Properties: CAS 147253-53-0; discontinued product .
  • Key Difference: Altered hydroxyl position may affect tautomerism and intermolecular interactions.
b) Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
  • Structure: Pyridine and triazole rings replace pyrazole.
  • Properties: Exhibits intermolecular hydrogen bonding in crystal lattice .
  • Key Difference: Triazole core offers distinct coordination chemistry compared to pyrazole derivatives.

Research Implications

  • Synthetic Flexibility: The hydroxyl group in the target compound allows for further derivatization (e.g., esterification, etherification) to optimize pharmacokinetic properties .
  • Biological Relevance: Sulfamoyl and amino analogs demonstrate the importance of electron-donating/withdrawing groups in modulating bioactivity .
  • Structural Insights: Positional isomerism and heterocyclic variations highlight the role of molecular geometry in material and medicinal chemistry .

Biological Activity

Ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a pyrazole ring with a hydroxyl group at the 5-position, an ethyl ester at the 3-position, and a p-tolyl substituent at the 1-position. Its molecular formula is C11H13N2O3C_{11}H_{13}N_{2}O_{3} with a molecular weight of 225.23 g/mol. The compound exhibits unique physicochemical properties that contribute to its biological activity.

Biological Activities

Research indicates that this compound possesses several notable biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Pyrazole derivatives, including this compound, have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies suggest that it may have anti-inflammatory properties comparable to established anti-inflammatory drugs .
  • Anticancer Potential : this compound has been evaluated for its anticancer properties, showing inhibitory effects on various cancer cell lines. For instance, it has demonstrated cytotoxic effects against A549 lung cancer cells and other tumor models .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The hydroxy and ester groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the p-tolyl group enhances lipophilicity, facilitating cellular uptake .

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclization of ethyl acetoacetate with p-tolylhydrazine in the presence of a base. This method allows for modifications that can enhance biological activity or yield related compounds with varied pharmacological profiles .

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylateMethyl group instead of p-tolylMay exhibit different biological properties
Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylateIsopropyl substitutionPotentially different pharmacological profiles
Ethyl 3-(p-tolyl)-4-methylpyrazole-5-carboxylateDifferent position of substituentsDistinct reactivity patterns due to structural differences

These derivatives highlight how structural modifications can lead to variations in biological activities and applications.

Case Studies and Research Findings

Recent studies have focused on the anticancer potential of pyrazole derivatives similar to this compound. For instance:

  • Study on Antitumor Activity : A derivative demonstrated significant cell apoptosis in various cancer cell lines with an IC50 value of approximately 49.85μM49.85\,\mu M .
  • Inflammation Model : In a carrageenan-induced edema model, certain pyrazole derivatives exhibited anti-inflammatory effects comparable to indomethacin, suggesting their potential as therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via microwave-assisted methods using sealed vessels under controlled power and temperature conditions (e.g., Biotage Initiator systems), which enhance reaction efficiency and purity . Traditional routes involve formylation or esterification steps, often requiring catalysts like triethylamine or formic acid. For example, formylation of pyrazole intermediates under acidic conditions yields the hydroxy-substituted derivative . Optimization should include monitoring reaction progress via TLC or HPLC and purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the hydroxy group at position 5, the p-tolyl substituent, and ester functionality. Aromatic protons typically appear between δ 7.2–7.8 ppm, while the hydroxy proton may show broad signals around δ 10–12 ppm .
  • IR : Peaks near 1700 cm1^{-1} indicate the ester carbonyl group, and a broad band around 3200–3500 cm1^{-1} corresponds to the hydroxy group .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state interactions .

Q. How should researchers handle safety and storage of this compound?

  • Methodological Answer : While specific SDS data for this compound is limited, analogous pyrazole derivatives require:

  • Ventilation : Use fume hoods to avoid inhalation.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : In airtight containers at 0–8°C, away from ignition sources .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates molecular orbitals, electrostatic potentials, and reaction pathways. For example, the hydroxy group’s electron-donating effects can be modeled to predict regioselectivity in substitution reactions. Gaussian 09W software is commonly used for geometry optimization and energy profiling .

Q. What strategies resolve contradictions in reported biological activities of similar pyrazole derivatives?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., hydroxy vs. chloro groups) on enzyme inhibition. For instance, the hydroxy group may enhance hydrogen bonding with cyclooxygenase (COX) active sites, as seen in anti-inflammatory analogs .
  • Dose-Response Assays : Use IC50_{50} values to quantify potency variations across studies. Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) .

Q. How does the hydroxy group at position 5 influence interactions with biological targets?

  • Methodological Answer : The hydroxy group can:

  • Act as a hydrogen-bond donor, enhancing binding to COX-2 or histone deacetylase (HDAC) active sites.
  • Modulate solubility via pH-dependent ionization, affecting pharmacokinetics.
  • Participate in tautomerism, altering electronic properties and reactivity .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to improve solubility.
  • Slow Evaporation : Facilitate crystal growth by gradual solvent removal.
  • Twinned Data Handling : SHELXL’s TWIN command refines structures from twinned crystals .

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